4-(dimethylphosphoryl)-1-ethyl-1H-pyrazol-5-amine
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Overview
Description
4-(dimethylphosphoryl)-1-ethyl-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a dimethylphosphoryl group at position 4, an ethyl group at position 1, and an amino group at position 5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylphosphoryl)-1-ethyl-1H-pyrazol-5-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-ethyl-3,5-dimethyl-1H-pyrazole with dimethylphosphoryl chloride in the presence of a base such as triethylamine can yield the desired compound. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylphosphoryl)-1-ethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group at position 5 can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions may require catalysts or specific conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyrazole derivatives.
Scientific Research Applications
4-(dimethylphosphoryl)-1-ethyl-1H-pyrazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(dimethylphosphoryl)-1-ethyl-1H-pyrazol-5-amine involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(dimethylphosphoryl)-1-methyl-1H-pyrazol-5-amine: Similar structure but with a methyl group instead of an ethyl group.
4-(dimethylphosphoryl)-1-ethyl-1H-pyrazol-3-amine: Similar structure but with the amino group at position 3 instead of position 5.
4-(dimethylphosphoryl)-1-ethyl-1H-pyrazol-5-ol: Similar structure but with a hydroxyl group instead of an amino group.
Uniqueness
4-(dimethylphosphoryl)-1-ethyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylphosphoryl group at position 4 and the ethyl group at position 1 differentiates it from other pyrazole derivatives, potentially leading to unique reactivity and applications.
Properties
Molecular Formula |
C7H14N3OP |
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Molecular Weight |
187.18 g/mol |
IUPAC Name |
4-dimethylphosphoryl-2-ethylpyrazol-3-amine |
InChI |
InChI=1S/C7H14N3OP/c1-4-10-7(8)6(5-9-10)12(2,3)11/h5H,4,8H2,1-3H3 |
InChI Key |
VABKGEBTDFRNOD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)P(=O)(C)C)N |
Origin of Product |
United States |
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